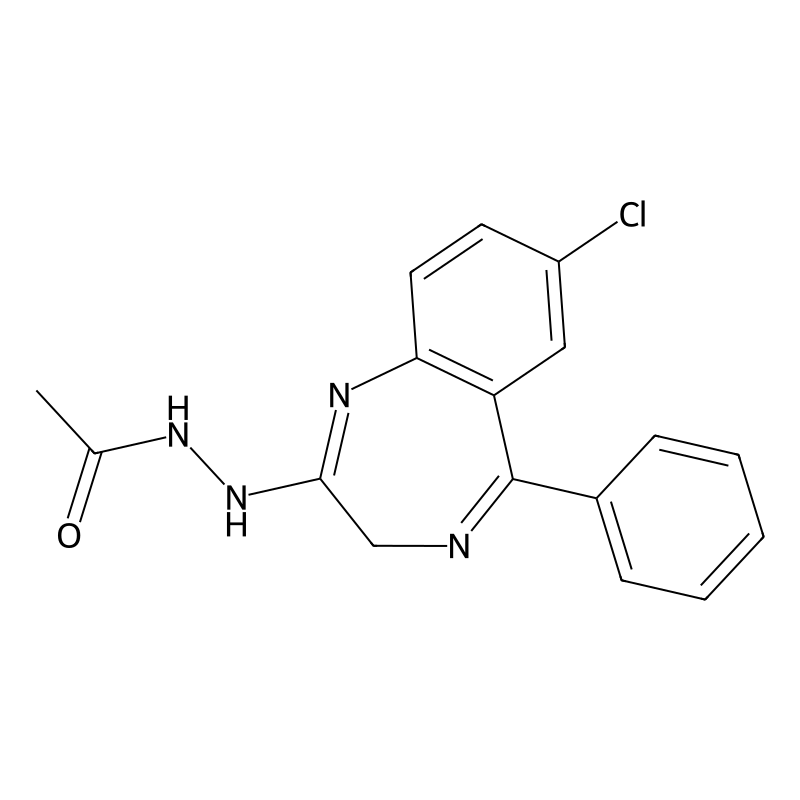2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Alprazolam Impurity
2-(2-Acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine (ACPA) is primarily studied as a potential impurity in the manufacturing process of the common prescription drug Alprazolam [, ]. Alprazolam is a benzodiazepine medication used to treat anxiety and panic disorders []. Understanding and controlling the formation of impurities like ACPA is crucial for ensuring the safety and efficacy of the final drug product [].
Research on Synthesis and Detection
Some scientific research focuses on the development of methods for synthesizing and detecting ACPA. This is important for pharmaceutical quality control purposes. Researchers have described methods using various techniques like mass spectrometry and high-performance liquid chromatography (HPLC) to identify and quantify ACPA in Alprazolam samples [].
2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine is a chemical compound with the molecular formula and a molecular weight of approximately 326.78 g/mol. It is classified as an impurity of Alprazolam, a widely used anxiolytic medication. This compound is also referred to by several synonyms, including Alprazolam Related Compound A and Alprazolam USP Impurity A, indicating its relationship to Alprazolam's structural framework and its relevance in pharmaceutical contexts .
The compound features a benzodiazepine core structure characterized by a fused benzene and diazepine ring, with specific substituents that include a chloro group at position 7 and a phenyl group at position 5. The acetylhydrazino group at position 2 is notable for its potential reactivity and biological interactions.
The chemical behavior of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine can be influenced by the presence of the acetylhydrazino group, which may participate in various reactions typical of hydrazines. These reactions include:
- Hydrazone Formation: The acetylhydrazino group can react with carbonyl compounds to form hydrazones, which are often used in organic synthesis.
- Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, making this compound useful in further synthetic transformations.
- Hydrolysis: Under acidic or basic conditions, the hydrazino group may hydrolyze, leading to the formation of different derivatives.
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
Synthesis of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves multi-step organic reactions. Some methods include:
- Starting Material Preparation: The synthesis often begins with commercially available benzodiazepine derivatives.
- Hydrazine Reaction: The introduction of the acetylhydrazino group may involve reacting an appropriate hydrazine derivative with an acylating agent.
- Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution or direct chlorination methods on a suitable precursor.
- Purification: After synthesis, purification techniques such as chromatography may be employed to isolate the desired compound from by-products and unreacted materials.
These steps exemplify standard practices in synthetic organic chemistry aimed at producing complex molecules like this benzodiazepine derivative .
The primary application of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine lies in pharmaceutical research and development. As an impurity related to Alprazolam:
- Quality Control: It serves as a reference standard for analytical methods used in quality control during the manufacturing of Alprazolam.
- Research Tool: Its unique structure allows researchers to study its effects and interactions within biological systems, contributing to a better understanding of benzodiazepine pharmacology.
Interaction studies involving 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine would likely focus on its binding affinity for GABA receptors compared to Alprazolam. These studies could reveal:
- Competitive Binding: Whether this compound competes with Alprazolam for binding sites on GABA receptors.
- Pharmacokinetics: How it affects the absorption, distribution, metabolism, and excretion of Alprazolam.
Such investigations are crucial for assessing potential side effects or therapeutic benefits associated with this impurity.
Several compounds share structural similarities with 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Alprazolam | Benzodiazepine core with a triazole ring | Widely used anxiolytic medication |
| Clonazepam | Benzodiazepine core with nitro substituent | Potent anticonvulsant properties |
| Diazepam | Benzodiazepine core with a phenyl group | Long half-life; used for anxiety and muscle spasms |
| Lorazepam | Benzodiazepine core with hydroxyl group | Shorter duration; often prescribed for acute anxiety |
Uniqueness
The uniqueness of 2-(2-acetylhydrazino)-7-chloro-5-phenyl-3H-1,4-benzodiazepine lies in its specific acetylhydrazino substitution and its role as an impurity in Alprazolam production. This aspect may influence its pharmacological profile differently than other benzodiazepines.
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








